

Spectroscopic analysis and confirmation of 7-azabicyclo[2.2.1]heptane structure

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Compound of Interest

Compound Name: 7-Azabicyclo[2.2.1]heptane
hydrochloride

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Spectroscopic Analysis of 7-Azabicyclo[2.2.1]heptane: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic analysis of 7-azabicyclo[2.2.1]heptane, a bridged heterocyclic compound of significant interest in medicinal chemistry due to its presence in potent nicotinic acetylcholine receptor agonists like epibatidine. To facilitate a comprehensive understanding of its structural confirmation, this document presents a comparative analysis with the structurally analogous 7-oxabicyclo[2.2.1]heptane. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Comparative Spectroscopic Data

The structural elucidation of 7-azabicyclo[2.2.1]heptane is definitively achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A comparison with 7-oxabicyclo[2.2.1]heptane highlights the influence of the heteroatom (Nitrogen vs. Oxygen) on the spectroscopic properties of the bicyclic framework.

¹H NMR Spectral Data

Compound	Bridgehead Protons (C1-H, C4-H) (ppm)	Methylene Protons (C2, C3, C5, C6) (ppm)	Solvent
7-Azabicyclo[2.2.1]heptane	~4.2 (m)	~1.7-1.9 (m)	D ₂ O
7-Oxabicyclo[2.2.1]heptane	~4.56 (s)	~1.45-1.69 (m)	CDCl ₃

Table 1. Comparison of ¹H NMR chemical shifts for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.[1]

¹³C NMR Spectral Data

Compound	Bridgehead Carbons (C1, C4) (ppm)	Methylene Carbons (C2, C3, C5, C6) (ppm)	Solvent
7-Azabicyclo[2.2.1]heptane	~58.9	~26.7	D ₂ O
7-Oxabicyclo[2.2.1]heptane	~77.9	~28.5	(CD ₃) ₂ SO

Table 2. Comparison of ¹³C NMR chemical shifts for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.[2]

IR Spectral Data

Compound	Key Vibrational Frequencies (cm ⁻¹)	Interpretation
7-Azabicyclo[2.2.1]heptane	3000-2550 (broad), 1605, 1473, 1453	N-H stretching (as hydrochloride salt), N-H bending, C-H stretching and bending.
7-Oxabicyclo[2.2.1]heptane	2984, 2880, 1198, 1189, 1007, 966	C-H stretching, C-O-C stretching (ether linkage).[2]

Table 3. Comparison of key IR absorption bands for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.

Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)	Ionization Method
7-Azabicyclo[2.2.1]heptane	C ₆ H ₁₁ N	97.16	97 (M ⁺), 69, 68	Electron Ionization (EI)
7-Oxabicyclo[2.2.1]heptane	C ₆ H ₁₀ O	98.14	98 (M ⁺)	Electron Ionization (EI)

Table 4. Comparison of mass spectrometry data for 7-azabicyclo[2.2.1]heptane and 7-oxabicyclo[2.2.1]heptane.[3]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used in the analysis of 7-azabicyclo[2.2.1]heptane and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-20 mg of the analyte for ^1H NMR and 20-50 mg for ^{13}C NMR.[4] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in a clean NMR tube.[4] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[4]
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[4]
- **Shimming:** The magnetic field is shimmed, either manually or automatically, to achieve maximum homogeneity and improve spectral resolution.[4]
- **Acquisition:** Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For routine ^1H NMR, a 45° pulse is often used.[5]
- **Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform to obtain the final spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **For Solids (KBr Pellet):** Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) to create a fine powder. Press the powder into a thin, transparent pellet.
 - **For Solids (Nujol Mull):** Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to form a paste.[6] Spread the mull between two IR-transparent salt plates (e.g., NaCl or KBr).[6]
 - **For Liquids (Neat):** Place a drop of the liquid sample between two salt plates to form a thin film.
- **Background Spectrum:** Record a background spectrum of the empty sample compartment or the salt plates to account for atmospheric and instrumental absorptions.[7]
- **Sample Spectrum:** Place the prepared sample in the IR beam path and record the spectrum. The instrument measures the amount of light transmitted through the sample at different

frequencies.[8]

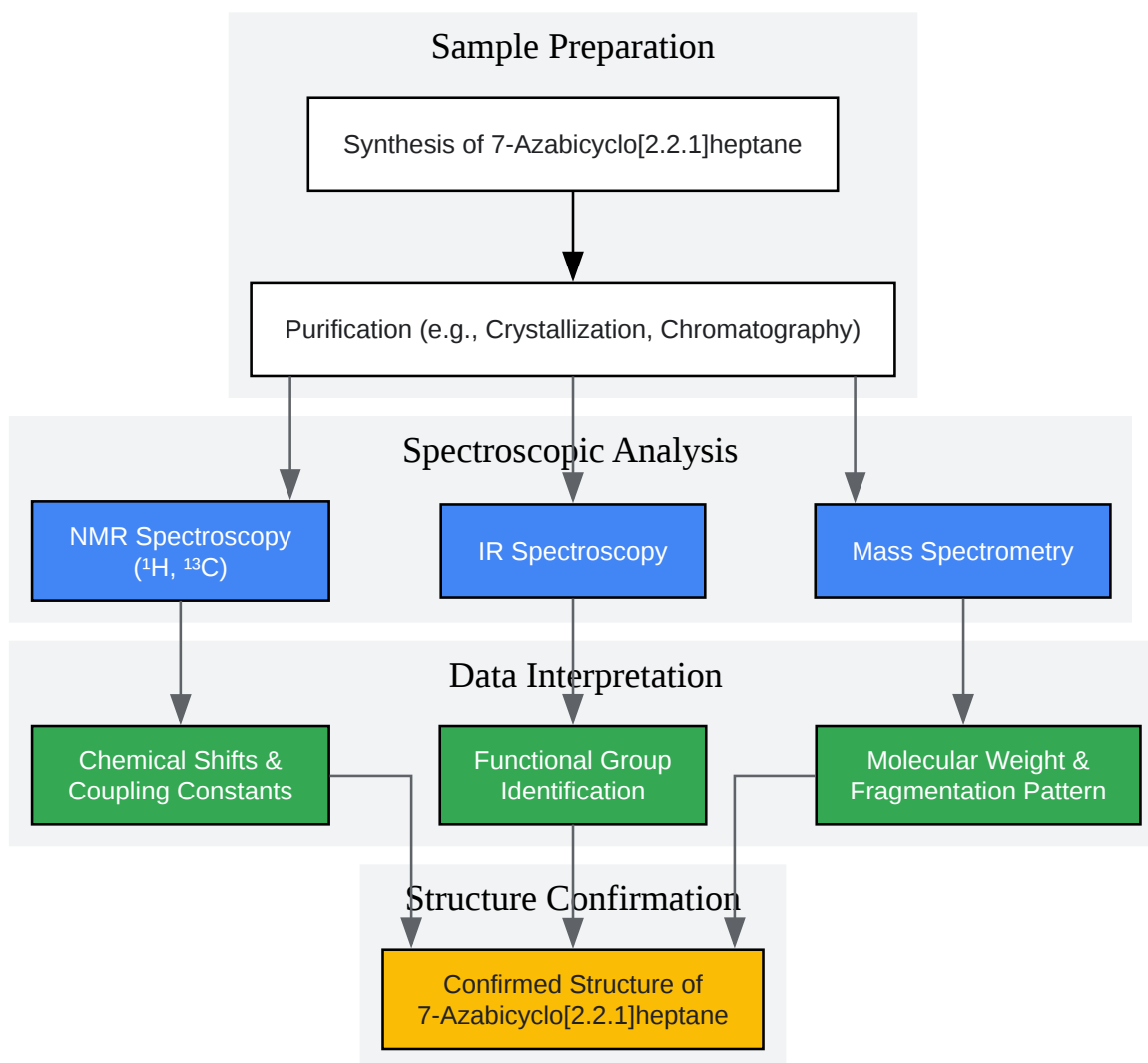
- Data Presentation: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for separation of mixtures.[9] For pure samples, direct infusion may be used.
- Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique for volatile, small molecules, which involves bombarding the sample with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[10]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of ion intensity versus m/z , which provides the molecular weight and fragmentation pattern of the analyte.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic confirmation of the 7-azabicyclo[2.2.1]heptane structure.



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Caption: Workflow for the spectroscopic confirmation of 7-azabicyclo[2.2.1]heptane.

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